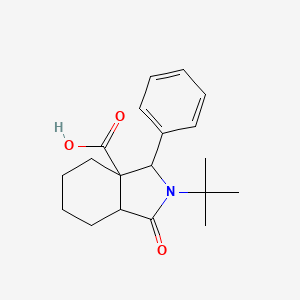
N-(4-Methoxy-naphthalen-1-yl)-4-tosylbutanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide is a synthetic organic compound characterized by the presence of a naphthalene ring substituted with a methoxy group and a tosyl group attached to a butanamide chain
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
The primary target of N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide is tubulin , a globular protein that is the main constituent of the microtubules of living cells . Tubulin plays a crucial role in many essential cellular processes, such as maintaining cell shape, cell signaling, secretion, intracellular transport, and cell division .
Mode of Action
N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide interacts with tubulin by inhibiting its polymerization . This interaction disrupts the formation of the microtubule-formed mitotic spindle, which guides the separation of replicated chromosomes to the two daughter cells during cell division . The compound likely binds to the colchicine site of tubulin .
Biochemical Pathways
The inhibition of tubulin polymerization by N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide affects the microtubule dynamics, leading to cell cycle arrest at the G2/M phase . This interruption of the cell cycle ultimately results in apoptotic cell death .
Pharmacokinetics
The compound’s molecular weight of 35541 suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide’s action is the induction of cell cycle arrest at the G2/M phase and subsequent cell apoptosis . This makes the compound a potential candidate for anticancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide typically involves a multi-step process. One common method starts with the preparation of 4-methoxynaphthalene-1-carbaldehyde, which is then reacted with an appropriate amine to form the corresponding Schiff base. This intermediate is subsequently reduced to yield the desired amine. The final step involves the tosylation of the amine using tosyl chloride under basic conditions to obtain N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide .
Industrial Production Methods
Industrial production of N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The tosyl group can be reduced to a thiol group under specific conditions.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 4-methoxynaphthalene-1-carboxylic acid.
Reduction: Formation of 4-methoxynaphthalen-1-ylthiol.
Substitution: Formation of N-(4-methoxynaphthalen-1-yl)-4-aminobutanamide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide: Similar structure but with a phenoxyacetamide group instead of a tosylbutanamide group.
4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: Compounds with a pyrimidine ring and similar naphthalene substitution.
Uniqueness
N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a promising candidate for further research in anticancer therapy .
Eigenschaften
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-16-9-11-17(12-10-16)28(25,26)15-5-8-22(24)23-20-13-14-21(27-2)19-7-4-3-6-18(19)20/h3-4,6-7,9-14H,5,8,15H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLLAMKLILGRBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2391678.png)





![(6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2391689.png)





![(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2391697.png)
